molecular formula C11H24N2O B14216320 N,N'-bis(1-ethylpropyl)urea CAS No. 823235-98-9

N,N'-bis(1-ethylpropyl)urea

Cat. No.: B14216320
CAS No.: 823235-98-9
M. Wt: 200.32 g/mol
InChI Key: OAWZCSXMZJOOJG-UHFFFAOYSA-N
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Description

N,N’-bis(1-ethylpropyl)urea is a chemical compound belonging to the class of N-substituted ureas These compounds are characterized by the substitution of one or both hydrogen atoms in the urea molecule with alkyl or aryl groups N,N’-bis(1-ethylpropyl)urea is specifically substituted with 1-ethylpropyl groups on both nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-ethylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated ureas.

Mechanism of Action

The mechanism of action of N,N’-bis(1-ethylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(1-ethylpropyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to potential therapeutic uses, sets it apart from other similar compounds .

Properties

CAS No.

823235-98-9

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1,3-di(pentan-3-yl)urea

InChI

InChI=1S/C11H24N2O/c1-5-9(6-2)12-11(14)13-10(7-3)8-4/h9-10H,5-8H2,1-4H3,(H2,12,13,14)

InChI Key

OAWZCSXMZJOOJG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)NC(CC)CC

Origin of Product

United States

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